

Dicloromezotiaz: An Examination of its Environmental Fate and Ecotoxicity

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Compound of Interest

Compound Name: *Dicloromezotiaz*

Cat. No.: *B1473345*

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Introduction

Dicloromezotiaz is a mesoionic insecticide identified by the CAS Number 1263629-39-5.[1] As a member of the third-generation neonicotinoids, it functions as a competitive modulator of the nicotinic acetylcholine receptor (nAChR), primarily through inhibition, leading to lethargic poisoning in various insect species.[2][3] This technical guide provides a comprehensive overview of the current, albeit limited, publicly available data on the environmental fate and ecotoxicity of **Dicloromezotiaz**.

Environmental Fate

Information regarding the specific environmental fate of **Dicloromezotiaz** is scarce in publicly accessible literature.[4] However, some general characteristics and potential pathways can be inferred from its chemical class and available information.

As an organochlorine compound, **Dicloromezotiaz** is expected to undergo metabolic processes aimed at detoxification and elimination in organisms.[3] General metabolic pathways for xenobiotics in insects often involve cytochrome P450 monooxygenases, glutathione S-transferases, and esterases. In aqueous environments, **Dicloromezotiaz** may undergo hydrolysis, which could affect its efficacy as an insecticide. It may also be susceptible to decomposition under high temperatures or extreme pH conditions.

Ecotoxicity

The ecotoxicological profile of **Dicloromezotiaz** is not extensively documented. However, some key data points and general characteristics have been reported.

Terrestrial Ecotoxicity

A risk assessment by the Food Safety Commission of Japan (FSCJ) evaluated various toxicity studies. The major adverse effect observed in rats was suppressed body weight gain. The assessment found no evidence of neurotoxicity, effects on fertility, teratogenicity, or genotoxicity. An increase in certain tumors was observed in male rats in a two-year study, but the likelihood of a genotoxic mode of action was considered minimal, allowing for the specification of a threshold dose. The lowest no-observed-adverse-effect level (NOAEL) was determined to be 122 mg/kg body weight per day from a two-generation reproductive toxicity study in rats. Based on this, the FSCJ established an acceptable daily intake (ADI) of 1.2 mg/kg bw per day. An acute reference dose (ARfD) was deemed unnecessary as no adverse effects were likely from a single oral administration.

Notably, some research indicates that certain mesoionic compounds, while effective insecticides, can be hazardous to bees. For instance, the related compound triflumezopyrim has shown high toxicity to bees. However, a study on a series of novel mesoionic derivatives, which included a compound with a similar structural backbone to **Dicloromezotiaz**, showed significantly reduced acute contact toxicity to honey bees compared to triflumezopyrim.

Aquatic Ecotoxicity

Specific data on the aquatic toxicity of **Dicloromezotiaz** is limited. As a neonicotinoid, a class of insecticides known to have potential impacts on aquatic ecosystems, further investigation into its effects on aquatic organisms is warranted. Neonicotinoids can enter aquatic environments through various pathways and have been shown to be toxic to aquatic invertebrates, particularly insects, even at low concentrations.

Data Summary

Table 1: Mammalian Toxicity Data for **Dicloromezotiaz**

Endpoint	Species	Value	Study Type
NOAEL	Rat	122 mg/kg bw/day	Two-generation reproductive toxicity
ADI	-	1.2 mg/kg bw/day	-

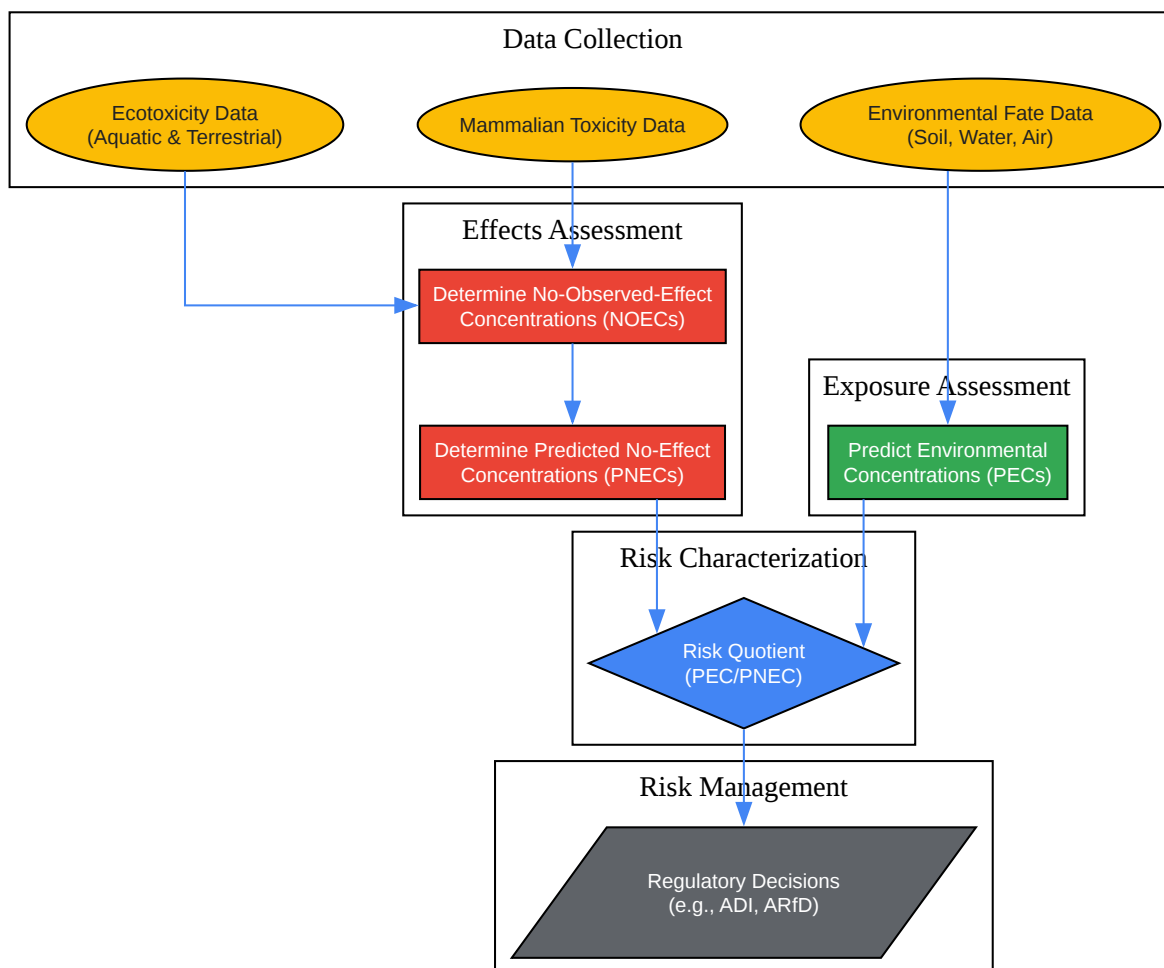
Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. The risk assessment by the Food Safety Commission of Japan utilized a range of studies including:

- Fate in plants (Japanese radish and lettuce)
- Residues in crops
- Fate in animals (rats)
- Combined subacute toxicity/neurotoxicity (rats)
- Subacute toxicity (rats, mice, and dogs)
- Chronic toxicity (dogs)
- Combined chronic toxicity/carcinogenicity (rats)
- Carcinogenicity (mice)
- Acute neurotoxicity (rats)
- Two-generation reproductive toxicity (rats)
- Developmental toxicity (rats and rabbits)
- Genotoxicity studies

Logical Relationships and Workflows

The following diagram illustrates the general workflow for assessing the risk of a pesticide like **Dicloromezotiaz**.

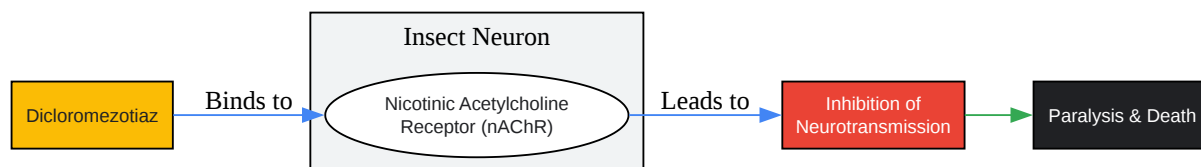


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A generalized workflow for pesticide risk assessment.

This diagram outlines the logical progression from data collection on environmental fate and toxicity to the characterization and management of potential risks.

The following diagram illustrates the known mechanism of action for **Dicloromezotiaz**.



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The inhibitory mechanism of **Dicloromezotiaz** on insect neurons.

This diagram shows how **Dicloromezotiaz** acts on the nicotinic acetylcholine receptors in insects, leading to the disruption of neurotransmission and ultimately, insect mortality.

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- To cite this document: BenchChem. [Dicloromezotiaz: An Examination of its Environmental Fate and Ecotoxicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1473345#environmental-fate-and-ecotoxicity-data-for-dicloromezotiaz]

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